1-Oxa-4,8-diazaspiro[4.5]decan-3-one; hydrobromide is a spirocyclic compound notable for its unique molecular structure that includes one oxygen atom and two nitrogen atoms within a ten-membered ring. This compound is classified as a heterocyclic compound due to the presence of these atoms in its cyclic structure. It has potential applications in various scientific fields, particularly in chemistry, biology, and medicine.
The compound is identified by the CAS number 37048-63-8 and is documented in several chemical databases, including PubChem and BenchChem, which provide detailed descriptions and synthesis methods for the compound.
1-Oxa-4,8-diazaspiro[4.5]decan-3-one; hydrobromide is categorized under spiro compounds and heterocycles. Its classification is significant due to its structural features that influence its chemical reactivity and biological interactions.
The synthesis of 1-Oxa-4,8-diazaspiro[4.5]decan-3-one; hydrobromide typically involves cyclization reactions of precursor molecules containing requisite functional groups. Common methods include:
Industrial production may employ advanced techniques such as continuous flow reactors, which enhance efficiency and scalability. The choice of solvents and catalysts can significantly impact the reaction kinetics and yield, making careful selection essential for successful synthesis .
The molecular formula for 1-Oxa-4,8-diazaspiro[4.5]decan-3-one; hydrobromide is C₇H₁₂N₂O₂·HBr. The structure features a ketone functional group at the third carbon position of the spirocyclic framework, which allows for various chemical interactions.
1-Oxa-4,8-diazaspiro[4.5]decan-3-one; hydrobromide can undergo several types of chemical reactions:
The specific products formed depend on the reagents and conditions used in these reactions. For example, oxidation may yield hydroxylated derivatives while substitution can produce a diverse range of spirocyclic compounds .
The mechanism of action for 1-Oxa-4,8-diazaspiro[4.5]decan-3-one; hydrobromide involves its interaction with biological targets within cellular systems. The compound may bind to specific receptors or enzymes, modulating their activity and influencing physiological processes. Understanding this mechanism requires detailed studies on its molecular interactions and pathways within biological systems .
1-Oxa-4,8-diazaspiro[4.5]decan-3-one; hydrobromide typically appears as a solid powder with specific melting points that vary based on purity and sample conditions.
The compound exhibits notable chemical reactivity due to its functional groups, allowing it to participate in various organic reactions. Its solubility characteristics are influenced by the presence of the hydrobromide salt form.
Further characterization through spectroscopic methods (e.g., NMR, IR) can provide insights into its structural properties and confirm purity levels necessary for research applications.
1-Oxa-4,8-diazaspiro[4.5]decan-3-one; hydrobromide has several scientific applications:
This compound's unique structural features enable diverse applications across multiple scientific domains, highlighting its significance in ongoing research efforts.
Multi-component condensation reactions provide efficient pathways for constructing the 1-oxa-4,8-diazaspiro[4.5]decan-3-one core. These one-pot methodologies enable the simultaneous assembly of the spirocyclic framework through convergent reactions between amines, carbonyl compounds, and cyclic anhydrides. A representative protocol involves the cyclization of ethylene glycol ketal-protected intermediates via γ-lactonization, where terminal borylation followed by meta-chloroperbenzoic acid (m-CPBA) oxidation yields spirocyclic lactone intermediates with high regioselectivity . Optimization studies demonstrate that reaction temperature, stoichiometric ratios, and water removal significantly impact yields. The Dean-Stark apparatus proves particularly effective for azeotropic water removal during condensations, driving reactions to completion .
Table 1: Representative Multi-Component Reaction Conditions for Spirocyclic Core Assembly
Reactant System | Catalyst/Solvent | Temperature | Reaction Time | Yield (%) |
---|---|---|---|---|
N-benzylpiperidone/amine/thioglycolic acid | None, toluene | Reflux | 8-12 hours | >75% |
Ethylene glycol ketal derivatives | Borylation then m-CPBA | 0°C to RT | 4 hours per step | 68-72% |
Ethynyl steroid building blocks | Rh catalyst, CO/H₂ | 80-100°C | 24 hours | 82% |
Transition metal-catalyzed approaches complement classical condensation methods, particularly for introducing stereochemical control. The Upjohn Company developed a rhodium-catalyzed hydroformylation strategy where ethynyl precursors undergo cyclization at elevated temperatures (80–100°C) and pressures (50–100 psi CO/H₂), generating spirocyclic lactols with high diastereoselectivity . Subsequent oxidation using pyridinium dichromate (PDC) efficiently converts these intermediates to the target 1-oxa-4,8-diazaspiro[4.5]decan-3-one framework in gram-scale quantities. The choice of rhodium precursor significantly influences regioselectivity, with Rh(acac)(CO)₂ providing optimal results for minimizing isomeric byproducts .
Hydrobromide salt formation of 1-oxa-4,8-diazaspiro[4.5]decan-3-one presents unique crystallization challenges due to the compound's zwitterionic character and moderate aqueous solubility. Methanol/ethyl acetate mixtures (1:3 v/v) emerge as optimal crystallization solvents, balancing sufficient free base solubility with controlled HBr salt precipitation [7]. The hydrobromide salt exhibits significantly reduced hygroscopicity compared to the hydrochloride analog, facilitating handling and storage at room temperature without specialized humidity control [2] [5].
Critical process parameters include:
Table 2: Solubility Profile of 1-Oxa-4,8-diazaspiro[4.5]decan-3-one Hydrobromide
Solvent System | Solubility (mg/mL, 25°C) | Crystal Morphology | Remarks |
---|---|---|---|
Methanol | 142.8 ± 3.2 | Needles | High solubility, poor yield |
Ethyl acetate | 8.6 ± 0.9 | Aggregates | Low crystal quality |
Methanol:ethyl acetate (1:3) | 23.4 ± 1.5 | Prismatic plates | Optimal balance |
Acetonitrile | 32.7 ± 2.1 | Twinned needles | Hydrate formation risk |
The crystalline hydrobromide salt form demonstrates superior powder flow properties (Carr index: 12.4 ± 0.8) compared to amorphous free base (Carr index: 28.6 ± 1.2), directly enhancing processability in solid dosage manufacturing [5] [7]. Phase purity analysis reveals form I as the thermodynamically stable polymorph, with no observable phase transitions below 150°C.
Two principal synthetic strategies dominate 1-oxa-4,8-diazaspiro[4.5]decan-3-one synthesis: glycosylation of advanced intermediates versus direct cyclocondensation. Glycosylation routes employ acetylated glycosyl bromides to introduce carbohydrate moieties early in the synthesis, enabling exploration of structural diversity for biological activity optimization . However, these methods present significant drawbacks including:
In contrast, direct cyclocondensation approaches utilize commercially available tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane to construct the spirocyclic core in fewer steps with superior atom economy [8]. The cyclocondensation route demonstrates particular advantages for industrial implementation:
Transition metal-catalyzed cyclizations offer a third approach, with rhodium-catalyzed methods achieving 82% yield in gram-scale syntheses . However, catalyst costs ($1,200/mol for Rh(acac)(CO)₂) and specialized pressure equipment requirements limit this approach to high-value intermediates where stereochemical control is paramount.
Scaling 1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide synthesis presents distinctive challenges in impurity profiling and purification. Key impurities identified during process scale-up include:
Continuous processing addresses thermal instability concerns during the exothermic cyclization step. Implementing a plug-flow reactor with precise temperature control (±2°C) reduces degradation product formation from 8.2% to 1.7% compared to batch processing [8]. Similarly, countercurrent extraction replaces chromatography for intermediate purification, enabling throughput of >50 kg/batch with consistent purity (>99.5 APHA).
Crystallization optimization focuses on impurity rejection through controlled supersaturation. Seeded cooling crystallization in methanol/ethyl acetate achieves 92.3% rejection of the problematic ring-opened diamino alcohol impurity. Final yield optimization strategies include:
Through comprehensive process intensification, industrial-scale production achieves 68% overall yield at >99.5% chemical purity and >99.8% polymorphic purity for the hydrobromide salt, representing a 3.2-fold improvement over laboratory-scale routes [7] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9